molecular formula C7H11N B13607605 2-Methylhex-3-enenitrile

2-Methylhex-3-enenitrile

Katalognummer: B13607605
Molekulargewicht: 109.17 g/mol
InChI-Schlüssel: BPRRVWSZQDGBBK-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylhex-3-enenitrile is an organic compound with the molecular formula C7H11N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to an alkene chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimized reaction conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: 2-Methylhex-3-enenitrile can undergo oxidation reactions, where the cyano group can be converted to carboxylic acids or other functional groups.

    Reduction: Reduction of the nitrile group can produce primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

    Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methylhex-3-enenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methylhex-3-enenitrile involves its reactivity due to the presence of the cyano group. This group can participate in various chemical reactions, such as nucleophilic addition and substitution. The molecular targets and pathways depend on the specific reaction and the conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methylhex-3-enenitrile is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. The position of the double bond and the presence of the methyl group make it distinct from other nitriles, affecting its chemical behavior and applications.

Eigenschaften

Molekularformel

C7H11N

Molekulargewicht

109.17 g/mol

IUPAC-Name

(E)-2-methylhex-3-enenitrile

InChI

InChI=1S/C7H11N/c1-3-4-5-7(2)6-8/h4-5,7H,3H2,1-2H3/b5-4+

InChI-Schlüssel

BPRRVWSZQDGBBK-SNAWJCMRSA-N

Isomerische SMILES

CC/C=C/C(C)C#N

Kanonische SMILES

CCC=CC(C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.